2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide: Compound X , is a synthetic organic compound with diverse applications. Its chemical structure consists of a benzamide core substituted with chlorine, fluorine, and an indole moiety.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to Compound X. One common approach involves the coupling of an appropriate indole derivative with a chlorinated benzoyl chloride or aniline. The reaction typically occurs under mild conditions, such as room temperature or reflux, using suitable solvents (e.g., dichloromethane, toluene).
b. Reaction Conditions: The reaction conditions for Compound X synthesis may vary, but a typical procedure involves:
Indole Derivative Preparation: Synthesize the indole derivative (e.g., 2-methyl-5-(trifluoromethoxy)-1H-indole) using established methods.
Coupling Reaction: React the indole derivative with 2-chloro-4,5-difluorobenzoyl chloride or 2-chloro-4,5-difluoroaniline. Use base (e.g., triethylamine) as a catalyst.
Purification: Isolate Compound X by column chromatography or recrystallization.
c. Industrial Production: Industrial-scale production of Compound X involves optimizing reaction conditions, scalability, and purification methods. Continuous flow processes are increasingly employed for efficiency.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, alcohols).
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Oxidation: Oxidation of the indole moiety may lead to diverse products.
Common reagents include Lewis acids (e.g., AlCl₃), reducing agents (e.g., LiAlH₄), and oxidants (e.g., mCPBA).
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its indole scaffold, which interacts with biological targets.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in material science or as a building block for other compounds.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its molecular targets.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of substituents. Similar compounds include:
Compound Y: Shares the indole core but lacks the trifluoromethoxy group.
Compound Z: Contains a similar benzamide structure but lacks the chloro and difluoro substituents.
Properties
Molecular Formula |
C19H14ClF5N2O2 |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H14ClF5N2O2/c1-9-11(12-6-10(29-19(23,24)25)2-3-17(12)27-9)4-5-26-18(28)13-7-15(21)16(22)8-14(13)20/h2-3,6-8,27H,4-5H2,1H3,(H,26,28) |
InChI Key |
VDBIBYQPNVBFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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